molecular formula C20H24N4O3S B2624622 2-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole CAS No. 1235071-70-1

2-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole

Cat. No.: B2624622
CAS No.: 1235071-70-1
M. Wt: 400.5
InChI Key: LLSHOHIEOHQUHR-UHFFFAOYSA-N
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Description

2-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole is a complex organic compound known for its potential therapeutic applications. This compound belongs to the class of benzodiazoles and is characterized by the presence of a piperazine ring substituted with a methoxy-methylbenzenesulfonyl group. It has been studied for its interactions with various biological targets, particularly in the context of neurological and cardiovascular conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, which is then reacted with a benzodiazole precursor. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. This interaction can modulate various signaling pathways, leading to therapeutic effects. The compound’s binding affinity and selectivity towards these receptors are crucial for its pharmacological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its methoxy-methylbenzenesulfonyl group enhances its binding affinity and selectivity towards certain biological targets, making it a promising candidate for further therapeutic development .

Properties

IUPAC Name

2-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c1-15-8-9-18(27-3)19(14-15)28(25,26)24-12-10-23(11-13-24)20-21-16-6-4-5-7-17(16)22(20)2/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSHOHIEOHQUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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